molecular formula C5H7NO2S B2493653 2-[(2-Cyanoethyl)thio]acetic acid CAS No. 56796-10-2

2-[(2-Cyanoethyl)thio]acetic acid

Cat. No.: B2493653
CAS No.: 56796-10-2
M. Wt: 145.18
InChI Key: OPTLXQWGBSLYBX-UHFFFAOYSA-N
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Description

2-[(2-Cyanoethyl)thio]acetic acid is an organosulfur compound with the molecular formula C₅H₇NO₂S It is characterized by the presence of a cyanoethyl group attached to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cyanoethyl)thio]acetic acid typically involves the reaction of cyanoethyl thiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Cyanoethyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminoethylthioacetic acid.

    Substitution: Various substituted thioacetic acid derivatives.

Scientific Research Applications

2-[(2-Cyanoethyl)thio]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Cyanoethyl)thio]acetic acid involves its interaction with thiol-containing biomolecules. The cyanoethyl group can act as an electrophile, reacting with nucleophilic thiol groups in enzymes or other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Thioacetic acid: Similar in structure but lacks the cyanoethyl group.

    2-(Cyanomethylthio)acetic acid: Similar but with a different positioning of the cyano group.

    Cefmetazole side chain: Contains a similar thioacetic acid moiety.

Uniqueness: 2-[(2-Cyanoethyl)thio]acetic acid is unique due to the presence of both a cyano and a thio group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-(2-cyanoethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-2-1-3-9-4-5(7)8/h1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTLXQWGBSLYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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